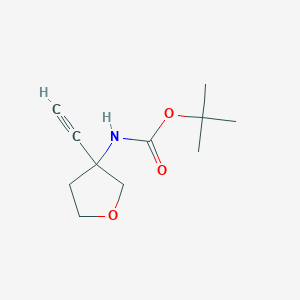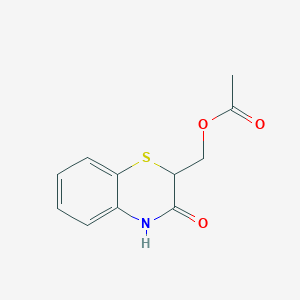![molecular formula C13H13BrN2O2 B2821198 5-BROMO-N-[(2,5-DIMETHYLFURAN-3-YL)METHYL]PYRIDINE-3-CARBOXAMIDE CAS No. 1797617-58-3](/img/structure/B2821198.png)
5-BROMO-N-[(2,5-DIMETHYLFURAN-3-YL)METHYL]PYRIDINE-3-CARBOXAMIDE
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-BROMO-N-[(2,5-DIMETHYLFURAN-3-YL)METHYL]PYRIDINE-3-CARBOXAMIDE is a synthetic organic compound that belongs to the class of nicotinamides It features a bromine atom at the 5-position of the nicotinamide ring and a 2,5-dimethylfuran-3-yl)methyl group attached to the nitrogen atom of the amide
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 5-BROMO-N-[(2,5-DIMETHYLFURAN-3-YL)METHYL]PYRIDINE-3-CARBOXAMIDE typically involves the following steps:
Bromination: The starting material, nicotinamide, is brominated at the 5-position using a brominating agent such as N-bromosuccinimide (NBS) in the presence of a catalyst like benzoyl peroxide.
Furan Derivative Preparation: The 2,5-dimethylfuran-3-yl)methyl group is prepared separately through the alkylation of 2,5-dimethylfuran with an appropriate alkylating agent.
Amide Formation: The brominated nicotinamide is then reacted with the furan derivative in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) to form the desired compound.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis equipment, and rigorous purification techniques such as recrystallization and chromatography.
Analyse Chemischer Reaktionen
Types of Reactions
5-BROMO-N-[(2,5-DIMETHYLFURAN-3-YL)METHYL]PYRIDINE-3-CARBOXAMIDE can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles under appropriate conditions.
Oxidation and Reduction: The furan ring and the nicotinamide moiety can undergo oxidation and reduction reactions, respectively.
Coupling Reactions: The compound can participate in coupling reactions such as Suzuki-Miyaura coupling to form more complex structures.
Common Reagents and Conditions
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.
Coupling: Palladium catalysts and boronic acids for Suzuki-Miyaura coupling.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted nicotinamides, while coupling reactions can produce biaryl compounds.
Wissenschaftliche Forschungsanwendungen
5-BROMO-N-[(2,5-DIMETHYLFURAN-3-YL)METHYL]PYRIDINE-3-CARBOXAMIDE has several scientific research applications:
Medicinal Chemistry: It can be used as a building block for the synthesis of potential therapeutic agents targeting various diseases.
Materials Science: The compound can be incorporated into polymers and other materials to impart specific properties such as enhanced stability or conductivity.
Biological Studies: It can be used as a probe to study biological pathways and interactions involving nicotinamide derivatives.
Chemical Synthesis: The compound serves as an intermediate in the synthesis of more complex molecules for research purposes.
Wirkmechanismus
The mechanism of action of 5-BROMO-N-[(2,5-DIMETHYLFURAN-3-YL)METHYL]PYRIDINE-3-CARBOXAMIDE depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The bromine atom and the furan ring can influence the compound’s binding affinity and specificity for these targets. The nicotinamide moiety can participate in redox reactions, affecting cellular processes.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
5-bromo-N-methylnicotinamide: Similar structure but lacks the furan group.
N-((2,5-dimethylfuran-3-yl)methyl)nicotinamide: Similar structure but lacks the bromine atom.
5-chloro-N-((2,5-dimethylfuran-3-yl)methyl)nicotinamide: Similar structure with chlorine instead of bromine.
Uniqueness
5-BROMO-N-[(2,5-DIMETHYLFURAN-3-YL)METHYL]PYRIDINE-3-CARBOXAMIDE is unique due to the presence of both the bromine atom and the furan group. This combination can confer distinct chemical and biological properties, such as enhanced reactivity in substitution reactions and specific interactions with biological targets.
Eigenschaften
IUPAC Name |
5-bromo-N-[(2,5-dimethylfuran-3-yl)methyl]pyridine-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13BrN2O2/c1-8-3-10(9(2)18-8)6-16-13(17)11-4-12(14)7-15-5-11/h3-5,7H,6H2,1-2H3,(H,16,17) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MZIKHWXXZBOKOY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(O1)C)CNC(=O)C2=CC(=CN=C2)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13BrN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
309.16 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![3-chloro-N-({3-[(1E)-1-(methoxyimino)ethyl]-4,5-dihydro-1,2-oxazol-5-yl}methyl)-5-(trifluoromethyl)pyridin-2-amine](/img/structure/B2821118.png)

![2-{[1-(Pyridine-3-carbonyl)piperidin-4-yl]methoxy}-3-(trifluoromethyl)pyridine](/img/structure/B2821123.png)
![N-(5,5-dioxido-2-(m-tolyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-2-methoxyacetamide](/img/structure/B2821124.png)

![propan-2-yl 2-[5-(2-chloro-5-nitrobenzenesulfonamido)-2-hydroxyphenyl]-4,4,4-trifluoro-3-oxobutanoate](/img/structure/B2821127.png)

![2-(3-benzyl-2,4-dioxo-3,4-dihydro[1]benzofuro[3,2-d]pyrimidin-1(2H)-yl)-N-(3,5-dimethoxyphenyl)acetamide](/img/new.no-structure.jpg)

![5,6-dimethyl-N-({[1,2,4]triazolo[3,2-b][1,3]thiazol-6-yl}methyl)-[1,2,4]triazolo[1,5-a]pyrimidin-7-amine](/img/structure/B2821134.png)
![N-[Cyano-(3,5-dichlorophenyl)methyl]-3-(oxan-4-yl)propanamide](/img/structure/B2821135.png)

![2-{2-[(4-Chlorobenzyl)sulfonyl]phenyl}-5-(4-chlorophenyl)-1,3,4-oxadiazole](/img/structure/B2821137.png)
![N-(3-methoxyphenyl)-2-({4-oxo-1-phenyl-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-6-yl}sulfanyl)acetamide](/img/structure/B2821138.png)
